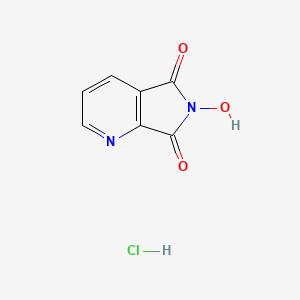
N-Hydroxy-2,3-pyridinedicarboximide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride is a chemical compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . It is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms within its structure. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride typically involves the reaction of 2,3-pyridinedicarboxylic anhydride with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-2,3-pyridinedicarboximide hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinedicarboximide compounds .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Pyridinedicarboxylic acid: A precursor in the synthesis of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride.
N-Hydroxyphthalimide: A structurally similar compound with different functional groups.
Pyridine-2,3-dicarboximide: Another related compound with similar chemical properties.
Uniqueness
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H5ClN2O3 |
|---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
6-hydroxypyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride |
InChI |
InChI=1S/C7H4N2O3.ClH/c10-6-4-2-1-3-8-5(4)7(11)9(6)12;/h1-3,12H;1H |
InChI-Schlüssel |
ABUAULBTDQIQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)N(C2=O)O)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


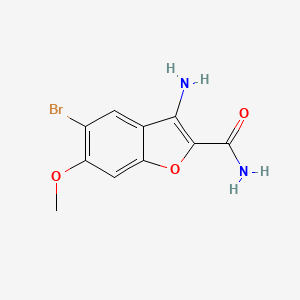
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
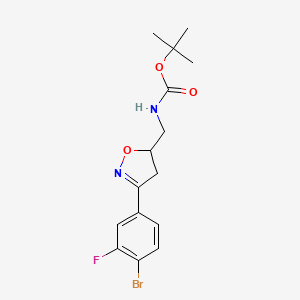
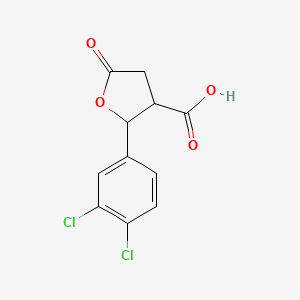
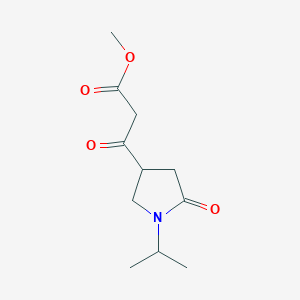
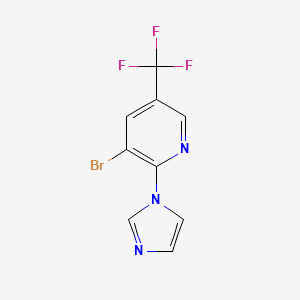
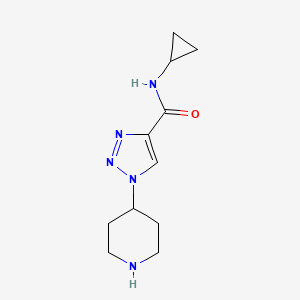
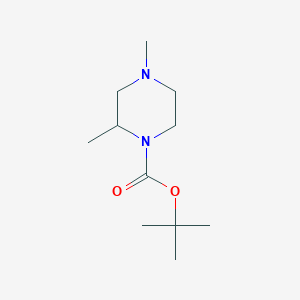
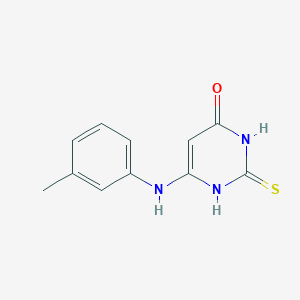
![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)
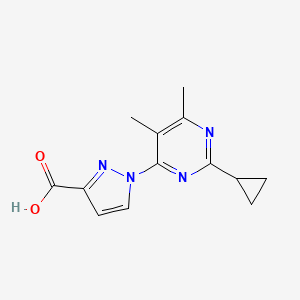
![2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056752.png)

![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
